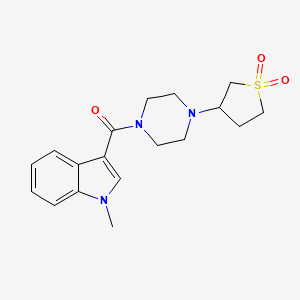![molecular formula C19H16FN3S B12174530 N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B12174530.png)
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with a thiazole ring, an indole moiety, and a fluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1,3-thiazol-2-amine: Lacks the methyl group on the indole ring.
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine: Contains a chlorine atom instead of a fluorine atom.
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-oxazole-2-amine: Features an oxazole ring instead of a thiazole ring.
Uniqueness
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H16FN3S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H16FN3S/c1-12-17(15-4-2-3-5-16(15)22-12)18(23-19-21-10-11-24-19)13-6-8-14(20)9-7-13/h2-11,18,22H,1H3,(H,21,23) |
Clave InChI |
KSQNNCPFBYVJFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)F)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B12174454.png)


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174476.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12174493.png)
![N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12174510.png)
![4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B12174512.png)
![1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12174513.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B12174518.png)
![6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12174525.png)

![1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12174538.png)
